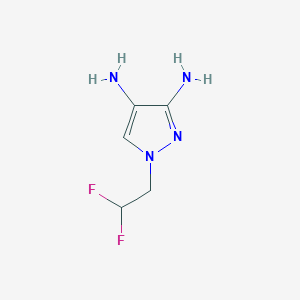

1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine is a heterocyclic compound featuring a pyrazole core substituted with a 2,2-difluoroethyl group at position 1 and amine groups at positions 3 and 4. Its molecular formula is C₅H₇F₂N₃, with a molecular weight of 147.13 g/mol (CAS No. 1006333-08-9) .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N4/c6-4(7)2-11-1-3(8)5(9)10-11/h1,4H,2,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAANYDXEGIGUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . Industrial production methods may involve the use of advanced difluorocarbene reagents to achieve high yields and purity .

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Cross-Coupling: The compound can undergo Suzuki-Miyaura cross-coupling reactions with boron reagents to form new carbon-carbon bonds.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is used in the design of pharmaceuticals due to its ability to modulate lipophilicity and metabolic stability.

Agrochemicals: It is employed in the development of pesticides and herbicides, leveraging its unique chemical properties to enhance efficacy.

Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The difluoroethyl group enhances the compound’s binding affinity to target proteins by forming hydrogen bonds and increasing lipophilicity . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Derivatives

Key Observations:

Fluorine atoms also increase metabolic stability relative to non-halogenated analogs . Amino groups at positions 3 and 4 may facilitate hydrogen bonding with biological targets, a feature absent in methoxy- or trifluoromethyl-substituted analogs .

Pharmacological Potential: The pyrazolo-pyrimidine hybrid in demonstrates antitumor activity, suggesting that structural expansion (e.g., adding a pyrimidine ring) could unlock similar properties in the target compound. Compounds with fluorophenyl and methoxyphenyl substituents (e.g., ) exhibit enzyme inhibition, implying that the target molecule’s difluoroethyl group might be tailored for selective receptor interactions.

Synthetic Utility :

- The target compound’s primary amine groups make it a versatile intermediate for synthesizing fused heterocycles or covalent inhibitors, akin to diarylpyrazoles in and .

Biological Activity

1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of the difluoroethyl group and the pyrazole ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoroethyl group and two amino groups at the 3 and 4 positions. This configuration allows for potential interactions with biological targets, enhancing its bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The amino groups can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Binding : The difluoroethyl group may enhance binding affinity to specific receptors through electrostatic interactions.

- Lipophilicity : The structural modifications increase the compound's lipophilicity, facilitating cell membrane penetration and improving bioavailability .

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that similar pyrazole derivatives possess significant antimicrobial properties. For instance, compounds related to the pyrazole structure have demonstrated efficacy against Mycobacterium tuberculosis and other bacterial strains .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (potential) | |

| 4a | Excellent against M. tuberculosis | |

| 5a | Moderate against M. tuberculosis |

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have reported that certain pyrazole compounds significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

- Antimycobacterial Activity : A study investigated a series of pyrazole derivatives for their activity against M. tuberculosis. The derivatives exhibited varying degrees of efficacy, with some achieving significant inhibition comparable to standard treatments like rifampicin .

- Inflammatory Response Modulation : Research focused on the synthesis and biological evaluation of new pyrazole derivatives showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(2,2-difluoroethyl)-1H-pyrazole-3,4-diamine in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Store the compound in a dry, ventilated, and temperature-controlled environment (≤25°C) to prevent degradation. Avoid exposure to ignition sources due to potential flammability risks. In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention. Use explosion-proof equipment during reactions involving volatile solvents. Always consult safety data sheets (SDS) for compound-specific hazards .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A common approach involves alkylation of pyrazole precursors using 2,2-difluoroethyl halides. For example, NaH can act as a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution with 2,2-difluoroethyl iodide in anhydrous DMF. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using H/F NMR and high-resolution mass spectrometry (HRMS) are critical. Intermediate steps may require protecting groups for the amine functionalities to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use H NMR to confirm the integration of difluoroethyl and pyrazole protons, and F NMR to verify fluorine substitution patterns. IR spectroscopy can identify amine N-H stretches (~3300 cm) and C-F bonds (1000–1300 cm). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Implement a 2 factorial design to evaluate variables like temperature (e.g., 60°C vs. 80°C), solvent polarity (DMF vs. THF), and catalyst loading (5 mol% vs. 10 mol%). Analyze yield and purity as response variables. Statistical tools (ANOVA) identify significant factors, reducing the number of trials while maximizing efficiency. For instance, higher temperatures may accelerate alkylation but increase side-product formation, requiring a balanced optimization .

Q. What computational approaches predict the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine substituents on pyrazole ring reactivity. Reaction path searches using quantum chemical software (e.g., Gaussian) simulate intermediates in nucleophilic substitution or cyclization reactions. Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics. These tools guide experimental prioritization of synthetic targets .

Q. How should researchers resolve contradictory spectroscopic data during characterization?

- Methodological Answer : Cross-validate results using complementary techniques. For example, if H NMR suggests impurity but HPLC shows high purity, employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. If mass spectrometry conflicts with elemental analysis, repeat measurements under standardized conditions. Theoretical calculations (DFT) can predict NMR chemical shifts for comparison with empirical data, resolving structural ambiguities .

Q. What methodologies assess the environmental fate of this compound?

- Methodological Answer : Conduct OECD 301 biodegradability tests to evaluate persistence in aquatic systems. Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity to Daphnia magna or algae. Hydrolysis studies at varying pH levels (pH 4–9) assess stability, while LC-MS/MS quantifies degradation products. Atmospheric lifetime can be modeled via reaction rate constants with hydroxyl radicals .

Q. How does chemical software enhance data management in studies involving this compound?

- Methodological Answer : Platforms like LabArchives or ChemDraw Notebook securely store spectral data and reaction conditions. Machine learning algorithms (e.g., Random Forest) analyze large datasets to identify yield-predictive variables. Virtual screening tools (AutoDock) evaluate biological activity of derivatives. Blockchain-based systems ensure data integrity by timestamping experimental records .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.